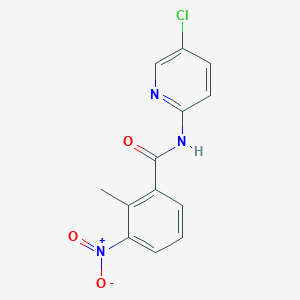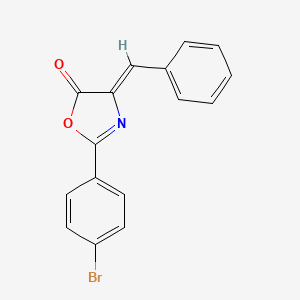![molecular formula C19H26N6O3 B5623434 3-[(3R*,4S*)-4-morpholin-4-yl-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoic acid](/img/structure/B5623434.png)
3-[(3R*,4S*)-4-morpholin-4-yl-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves complex, multi-step processes that aim to achieve high selectivity and yield. For example, a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, incorporating structural elements similar to the requested compound, were synthesized through a diastereoselective route. This involved a rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to a crotonate ester, demonstrating a sophisticated approach to controlling stereochemistry in the synthesis of complex molecules (Procopiou et al., 2018).
Molecular Structure Analysis
Structural analysis often employs techniques like X-ray crystallography, NMR, and computational modeling to elucidate the conformation and stereochemistry of complex molecules. For instance, the molecular structure of novel bioactive heterocycles, including morpholine derivatives, was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, providing detailed insight into their three-dimensional structure and intra-molecular interactions (Prasad et al., 2018).
Chemical Reactions and Properties
The reactivity of such compounds is often explored in the context of their potential for further functionalization or as key intermediates in the synthesis of more complex molecules. For example, reactions of dithiocarbamic acids derived from morpholine with acrylic acid and its derivatives have been studied for their potential to yield compounds with insecticidal activity, demonstrating the chemical versatility and potential applications of these molecules (Zhivotova et al., 2004).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are critical for their practical application. High solubility in saline at physiological pH, for instance, is a desirable property for compounds intended for biomedical applications, as seen in certain integrin inhibitors (Procopiou et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemical entities, stability under various conditions, and the ability to undergo specific reactions, are essential for understanding the potential uses of these compounds. The study on the preparation of active isomers of morpholine derivatives highlights the importance of stereochemistry in the biological activity of these molecules and their selective synthesis (Inokuchi & Radin, 1987).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if it shows promise as a drug, further studies might focus on optimizing its properties, studying its mechanism of action, or testing its efficacy in clinical trials .
特性
IUPAC Name |
3-[(3R,4S)-4-morpholin-4-yl-1-(1-phenyltetrazol-5-yl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3/c26-18(27)7-6-15-14-24(9-8-17(15)23-10-12-28-13-11-23)19-20-21-22-25(19)16-4-2-1-3-5-16/h1-5,15,17H,6-14H2,(H,26,27)/t15-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUWCNBHUSWDHW-WBVHZDCISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCOCC2)CCC(=O)O)C3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1N2CCOCC2)CCC(=O)O)C3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-hydroxy-3,5-diisopropylphenyl)amino]benzenesulfonamide](/img/structure/B5623356.png)
![1-(cyclopentylcarbonyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5623370.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5623376.png)

![1-(methoxyacetyl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5623389.png)
![4-{2-[(3R*,4S*)-3-amino-4-propylpyrrolidin-1-yl]-2-oxoethyl}-2-chlorophenol](/img/structure/B5623394.png)

![(3-{2-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}propyl)dimethylamine](/img/structure/B5623406.png)
![5-oxo-N-[2-(2-pyrazinyl)ethyl]-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5623427.png)
![1-phenyl-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5623440.png)

![5-allyl-4-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-6-methylpyrimidin-2-amine](/img/structure/B5623448.png)
![(3R*,4R*)-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5623464.png)